6,7-dimethyl-N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a fascinating fusion of heterocyclic and carbonyl functionalities. Its systematic name might be a mouthful, but let’s break it down:
6,7-dimethyl: Indicates two methyl groups attached to the chromene ring.
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]: Describes the benzothiazole moiety with a methyl group and a double bond (Z configuration) attached.
4-oxo-4H-chromene-2-carboxamide: Highlights the chromene core with a carbonyl group (oxo) and an amide functionality.
Preparation Methods
Synthetic Routes::
Industrial Production Methods:
Laboratory Synthesis:
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl or benzothiazole functionalities.
Substitution: Nucleophilic substitution at the amide nitrogen.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development due to its structural diversity.
Industry: Limited applications, but its unique structure inspires further research.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6,7-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-10-4-5-14-18(6-10)26-20(21-14)22-19(24)17-9-15(23)13-7-11(2)12(3)8-16(13)25-17/h4-9H,1-3H3,(H,21,22,24) |
InChI Key |
GMTFVKGSNPCMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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